Compound Description: This compound was investigated as a potential antihypertensive agent. It demonstrated alpha-adrenergic blocking activity, primarily targeting the alpha 1-adrenoceptor. []
Relevance: This compound shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key difference lies in the 8-position substituent. Compound 8 has a 2-(3-indolyl)ethyl group, while the target compound possesses a more complex 5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl substituent at the same position. This suggests both compounds could interact with similar biological targets, albeit with potentially different affinities or selectivities. []
Compound Description: Designed as a mixed alpha- and beta-adrenergic receptor blocker, this compound successfully lowered blood pressure but did not exhibit beta-adrenergic blocking activity in testing. []
Relevance: Similar to Compound 8, this compound also shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The variation lies in the 8-position substituent, with Compound 38 bearing a 4-ethyl and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group. This comparison highlights the influence of the 8-position substituent on the pharmacological properties of these compounds, suggesting potential for modulating activity by altering this region. []
Compound Description: This compound was investigated for its potential as a mixed alpha- and beta-adrenergic receptor blocker. While it demonstrated blood pressure-lowering effects, it did not exhibit beta-adrenergic blocking activity. []
Relevance: This compound, like the others listed, features the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold. It differs from 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one in the 8-position substituent. Compound 42 possesses a (S)-3-methyl and a 3-(2-methoxyphenoxy)-2-hydroxypropyl group at this position. The consistent presence of this core structure across various compounds with differing pharmacological profiles underscores its potential as a scaffold for developing drugs targeting diverse biological processes. []
Compound Description: Identified as an alpha-adrenergic blocker, this compound primarily acted as an alpha 2-adrenoceptor antagonist. It also demonstrated minimal potential for causing orthostatic hypotension at therapeutically effective doses. []
Relevance: Sharing the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one, this compound showcases a 3-methyl and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group at the 8-position. This highlights the structural diversity possible within this class of compounds while retaining the central scaffold. []
Compound Description: This compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It is being investigated for its potential in treating cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
Relevance: While this compound shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one, its 8-position substituent is significantly more complex and incorporates a piperidine ring, a pyrimidine ring, and a dimethylphosphorylphenyl moiety. This substantial structural difference may contribute to its distinct biological activity profile. []
Compound Description: This compound acts as a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to the allosteric binding pocket of SHP2 and exhibits a 20-fold higher activity compared to its analog, PB17-036-01. []
Relevance: Though structurally distinct from 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one, PB17-026-01 highlights the importance of exploring different heterocyclic ring systems linked to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core for discovering new therapeutic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.